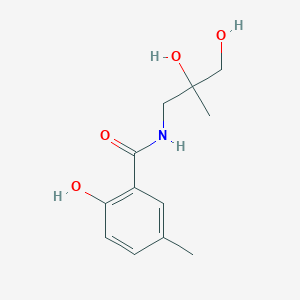
N-(2,3-dihydroxy-2-methylpropyl)-2-hydroxy-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydroxy-2-methylpropyl)-2-hydroxy-5-methylbenzamide, also known as 3,4-dihydroxy-N-(2,3,4-trihydroxy-2-methylbutyl)benzamide or THMB, is a natural compound that has been found in various plants, including the bark of the African tree Khaya senegalensis, the leaves of the South American plant Bauhinia rufa, and the roots of the Asian plant Smilax glabra. This compound has attracted attention due to its potential therapeutic properties and its ability to modulate various biological processes.
Mécanisme D'action
The exact mechanism of action of THMB is not fully understood, but it is believed to modulate various signaling pathways, including the NF-κB and MAPK pathways, that are involved in inflammation and cancer progression. THMB may also activate AMPK, a key regulator of energy metabolism, and improve mitochondrial function, leading to its anti-diabetic effects.
Biochemical and physiological effects:
THMB has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects. THMB can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. THMB can also inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells, leading to its anti-inflammatory effects. THMB can inhibit the proliferation and migration of cancer cells and induce apoptosis, leading to its anti-cancer effects. THMB can improve glucose tolerance and insulin sensitivity, leading to its anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
THMB has several advantages for lab experiments, including its natural origin, low toxicity, and availability. THMB can be easily synthesized and purified, and its biological activities can be tested in vitro and in vivo. However, THMB has some limitations, including its low solubility in water and its potential instability in certain conditions. THMB may also have different effects in different cell types or animal models, and its pharmacokinetics and pharmacodynamics need to be further studied.
Orientations Futures
There are several future directions for the study of THMB. First, the molecular targets and signaling pathways of THMB need to be further elucidated to understand its mechanism of action. Second, the pharmacokinetics and pharmacodynamics of THMB need to be studied to determine its optimal dosage and administration route. Third, the potential therapeutic applications of THMB need to be further explored, including its effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Fourth, the synthesis and modification of THMB analogs may lead to more potent and selective compounds with improved pharmacological properties. Overall, the study of THMB may provide new insights into the development of natural compounds as therapeutic agents.
Méthodes De Synthèse
THMB can be synthesized from N-(2,3-dihydroxy-2-methylpropyl)-2-hydroxy-5-methylbenzamideybenzoic acid and 2,3,4-trihydroxy-2-methylbutyric acid through a simple condensation reaction. The resulting compound can be purified through various chromatographic techniques, such as column chromatography or HPLC.
Applications De Recherche Scientifique
THMB has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In vitro and in vivo studies have shown that THMB can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the proliferation and migration of cancer cells. THMB has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propriétés
IUPAC Name |
N-(2,3-dihydroxy-2-methylpropyl)-2-hydroxy-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-8-3-4-10(15)9(5-8)11(16)13-6-12(2,17)7-14/h3-5,14-15,17H,6-7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKJFCYZWATEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NCC(C)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydroxy-2-methylpropyl)-2-hydroxy-5-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

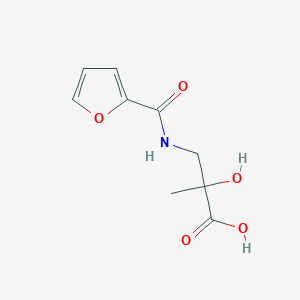
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Difluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579078.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
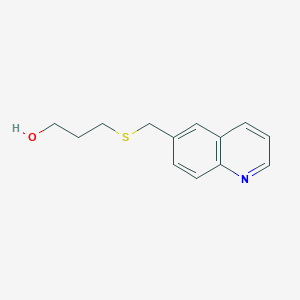
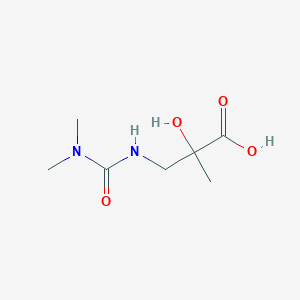
![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
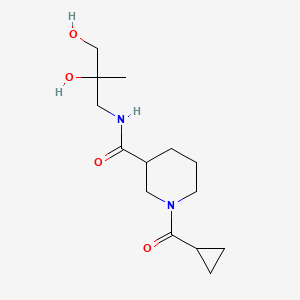

![[3-Methyl-2-[2-(1-methylpiperidin-2-yl)ethylsulfanyl]imidazol-4-yl]methanol](/img/structure/B7579151.png)